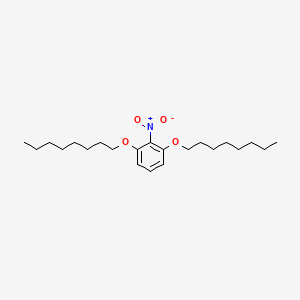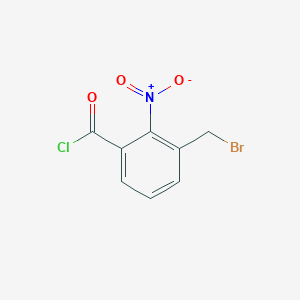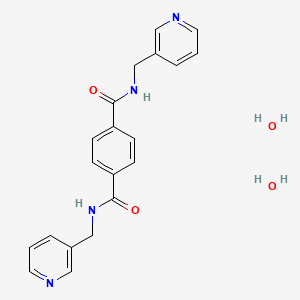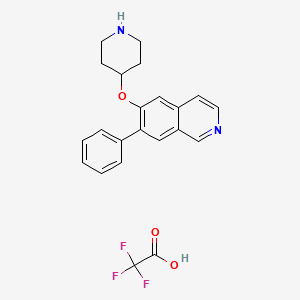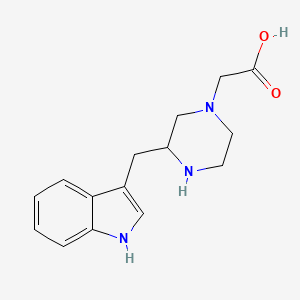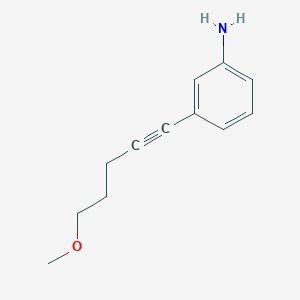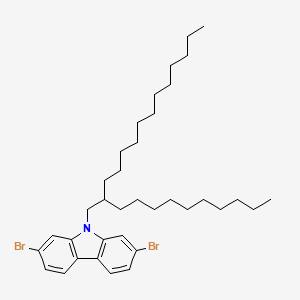
2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The addition of bromine atoms and a long alkyl chain enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole typically involves the bromination of carbazole followed by the introduction of the long alkyl chain. A common synthetic route includes:
Bromination of Carbazole: Carbazole is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 7 positions.
Alkylation: The brominated carbazole is then subjected to alkylation using 2-decyltetradecyl bromide in the presence of a strong base like potassium carbonate. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Bromination: Using large reactors for the bromination step to ensure uniformity and efficiency.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels required for industrial applications.
化学反応の分析
Types of Reactions
2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate, typically in solvents like toluene or DMF.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives and biaryl compounds, which are useful in the synthesis of advanced materials for electronic applications.
科学的研究の応用
2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs and OPVs.
Photovoltaics: Incorporated into donor-acceptor systems for organic solar cells.
Biological Studies: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: Utilized in the development of new polymers and copolymers with enhanced electronic properties.
作用機序
The mechanism of action of 2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole in electronic applications involves its ability to facilitate charge transport and light emission. The bromine atoms and the long alkyl chain influence the compound’s electronic properties, enhancing its performance in devices. In biological applications, the compound’s mechanism of action may involve interactions with cellular targets, leading to disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 2,7-Dibromo-9,9-didecylfluorene
- 2,7-Dibromo-9,9-dihexylfluorene
- 2,7-Dibromo-9,9-dioctylfluorene
Uniqueness
2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole is unique due to its specific combination of bromine atoms and a long alkyl chain, which provides distinct solubility and reactivity properties. This makes it particularly valuable in the synthesis of advanced materials for organic electronics and other applications.
特性
CAS番号 |
875581-96-7 |
|---|---|
分子式 |
C36H55Br2N |
分子量 |
661.6 g/mol |
IUPAC名 |
2,7-dibromo-9-(2-decyltetradecyl)carbazole |
InChI |
InChI=1S/C36H55Br2N/c1-3-5-7-9-11-13-14-16-18-20-22-30(21-19-17-15-12-10-8-6-4-2)29-39-35-27-31(37)23-25-33(35)34-26-24-32(38)28-36(34)39/h23-28,30H,3-22,29H2,1-2H3 |
InChIキー |
BMJRMYSHTCSBTA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


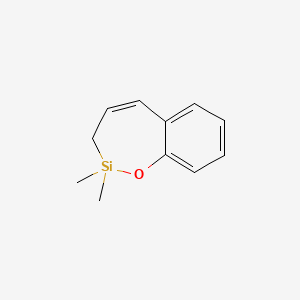
![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)
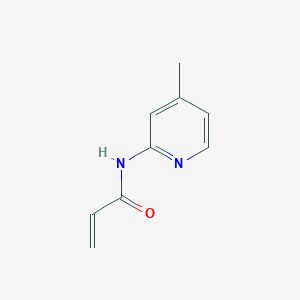
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)
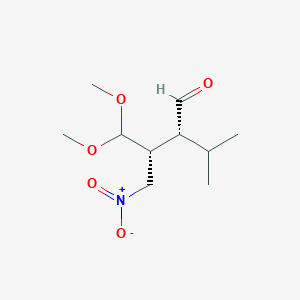
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)

